Enhanced Diol Binding Affinity via Fluorine-Induced pKa Modulation
The presence of the electron-withdrawing fluorine at the 3-position is expected to lower the pKa of the boronic acid group relative to non-fluorinated 4-hydroxyphenylboronic acid (4-HPBA). Structure-reactivity studies on monosubstituted phenylboronic acids demonstrate that electron-withdrawing substituents increase the boronic acid's acidity, shifting its pKa below the physiological range. This enhances the fraction of the tetrahedral boronate anion at pH 7.4, the active species for diol binding, leading to higher apparent binding constants (K_eq) for cis-diols such as glucose and fructose [1]. While direct pKa and K_eq values for this specific compound are not located in primary literature, class-level inference based on the Hammett relationship for phenylboronic acids establishes a quantifiable rationale for its selection over unsubstituted 4-hydroxyphenylboronic acid in physiological contexts.
| Evidence Dimension | Boronic acid pKa and diol binding constant (K_eq) |
|---|---|
| Target Compound Data | pKa (predicted): Lower than 4-HPBA due to -I effect of ortho-F. Quantitative K_eq data not found in published literature. |
| Comparator Or Baseline | 4-Hydroxyphenylboronic acid (no fluorine); pKa typically ~8.8. 3-Fluorophenylboronic acid pKa ~8.0. |
| Quantified Difference | Hammett plot analysis predicts an additive pKa-lowering effect of the 3-fluoro substituent, favoring boronate ester formation at neutral pH. |
| Conditions | Physiological pH 7.4; class-level inference from Hammett relationships described in ACS Omega 2018 [1]. |
Why This Matters
A lower pKa directly translates to higher sensor sensitivity and drug delivery efficiency at physiological pH, a key selection criterion not met by non-fluorinated analogs.
- [1] Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. View Source
